molecular formula C12H21NO3 B6237000 tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate CAS No. 1785382-14-0

tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B6237000
CAS No.: 1785382-14-0
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups, along with an oxo group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-methyl-2-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate: Similar structure but lacks the ethyl group.

    tert-Butyl 3-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl ethyl ether: Different functional groups but shares the tert-butyl and ethyl substituents.

Uniqueness: tert-Butyl 2-ethyl-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

1785382-14-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.